2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine
Overview
Description
2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C16H29NO6 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transformation Initiating Compounds
Research conducted by Ivanova et al. (2006) demonstrated that methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, prepared from D-ribose acetonide, underwent transformations under the treatment with bases, leading to various products depending on the base applied. This study highlights the potential of related compounds in chemical synthesis and transformation processes (Ivanova et al., 2006).
Inhibitors for Mild Steel Corrosion
A study by Koulou et al. (2020) focused on the adsorption behavior of epoxy glucose derivatives as inhibitors for mild steel corrosion in acidic environments. The research utilized computational methods like DFT calculations and molecular dynamics simulations to investigate the efficacy of these inhibitors, which included structures related to 2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine (Koulou et al., 2020).
Synthesis of Complex Organic Molecules
Beck et al. (2003) reported on the synthesis of complex organic molecules using related compounds. Their work included the creation of (4R,5R)-2,2-dimethyl-α,α,α′,α′-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol, indicating the versatility of such compounds in organic synthesis (Beck et al., 2003).
Pharmaceutical Intermediates
Research in the pharmaceutical sector, such as the work of Yu and Carlsen (2008), utilized dioxane homo-sugar analogs, including compounds similar to this compound, in the synthesis of homo-N-nucleoside analogs. This underlines the importance of such compounds in creating pharmaceutical intermediates (Yu & Carlsen, 2008).
Advanced Material Synthesis
Kihara and Endo (1992) explored the synthesis of polymers, incorporating cyclic carbonate moieties into their structure. Their work with (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate demonstrated how chemical structures akin to this compound can be pivotal in advanced material synthesis (Kihara & Endo, 1992).
Properties
IUPAC Name |
2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N,N-dimethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-15(2)19-9-10(21-15)11-12(18-8-7-17(5)6)13-14(20-11)23-16(3,4)22-13/h10-14H,7-9H2,1-6H3/t10-,11-,12+,13?,14?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXOQSVOLHAPG-BFKVFCTQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCCN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H](C3C(O2)OC(O3)(C)C)OCCN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67441-19-4 | |
Record name | Glucofuranose, 1:2,5:6-di-O-isopropylidene-3-O-(2-(dimethylamino)ethyl)-, alpha-D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067441194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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